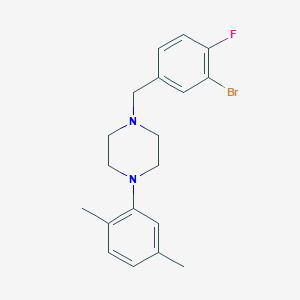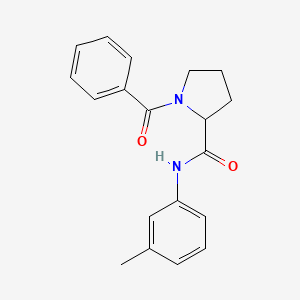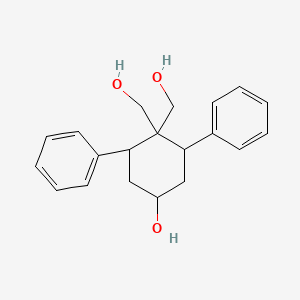
1-(3-bromo-4-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-bromo-4-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine, also known as BFBM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BFBM is a piperazine derivative that possesses both benzyl and phenyl moieties. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
作用機序
The mechanism of action of 1-(3-bromo-4-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine is not fully understood, but it is believed to act as a competitive inhibitor of DAT. 1-(3-bromo-4-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine binds to the DAT protein and prevents the uptake of dopamine, leading to an increase in dopamine levels in the synaptic cleft. This increase in dopamine levels has been shown to have various physiological effects, including the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects:
1-(3-bromo-4-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine has been shown to have various biochemical and physiological effects. 1-(3-bromo-4-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine has been shown to selectively bind to DAT and inhibit dopamine uptake, leading to an increase in dopamine levels in the brain. This increase in dopamine levels has been shown to have various physiological effects, including the regulation of mood, motivation, and reward. 1-(3-bromo-4-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine has also been shown to induce apoptosis in cancer cells, making it a potential candidate for targeted cancer therapy.
実験室実験の利点と制限
1-(3-bromo-4-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine has several advantages and limitations for laboratory experiments. One of the primary advantages of 1-(3-bromo-4-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine is its selectivity for DAT, making it a potential candidate for imaging studies of the dopamine system. 1-(3-bromo-4-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine has also been shown to selectively bind to cancer cells, making it a potential candidate for targeted cancer therapy. However, one of the limitations of 1-(3-bromo-4-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine is its relatively short half-life, which may limit its use in imaging studies. 1-(3-bromo-4-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine also has limited solubility in aqueous solutions, which may limit its use in certain laboratory experiments.
将来の方向性
There are several future directions for the study of 1-(3-bromo-4-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine. One potential future direction is the development of more efficient synthesis methods for 1-(3-bromo-4-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine. Another potential future direction is the optimization of 1-(3-bromo-4-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine as a ligand for imaging studies of the dopamine system. 1-(3-bromo-4-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine may also be further studied for its potential applications in the diagnosis and treatment of cancer. Additionally, the mechanism of action of 1-(3-bromo-4-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine may be further elucidated to better understand its biochemical and physiological effects.
合成法
1-(3-bromo-4-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine can be synthesized using various methods, including the reaction of 3-bromo-4-fluorobenzyl chloride with 4-(2,5-dimethylphenyl)piperazine in the presence of a base such as potassium carbonate. Another method involves the reaction of 3-bromo-4-fluorobenzylamine with 4-(2,5-dimethylphenyl)piperazine in the presence of a coupling reagent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS). The synthesis of 1-(3-bromo-4-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine has been reported in various scientific literature, and the purity of the compound can be confirmed using analytical techniques such as NMR and HPLC.
科学的研究の応用
1-(3-bromo-4-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine has been studied for its potential applications in scientific research. One of the primary applications of 1-(3-bromo-4-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine is its use as a ligand for imaging studies. 1-(3-bromo-4-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine has been labeled with various radioisotopes such as ^18F and ^11C and used for imaging studies of the dopamine transporter (DAT) in the brain. DAT is a protein that plays a crucial role in regulating dopamine levels in the brain, and its dysfunction has been implicated in various neurological disorders such as Parkinson's disease and addiction. 1-(3-bromo-4-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine has also been studied for its potential applications in the diagnosis and treatment of cancer. 1-(3-bromo-4-fluorobenzyl)-4-(2,5-dimethylphenyl)piperazine has been shown to selectively bind to cancer cells and induce apoptosis, making it a potential candidate for targeted cancer therapy.
特性
IUPAC Name |
1-[(3-bromo-4-fluorophenyl)methyl]-4-(2,5-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrFN2/c1-14-3-4-15(2)19(11-14)23-9-7-22(8-10-23)13-16-5-6-18(21)17(20)12-16/h3-6,11-12H,7-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFXLTACXPBRHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC(=C(C=C3)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-2-methylpropyl 4-butoxybenzoate](/img/structure/B6054180.png)
![4-[(3-furylmethyl)amino]-1-(2-phenylethyl)-2-pyrrolidinone](/img/structure/B6054185.png)
![1-({1-[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-3-piperidinyl}methyl)-2-pyrrolidinone](/img/structure/B6054189.png)


![2-[3-(3-methoxyphenyl)propanoyl]-1-(3-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6054220.png)
![1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-ethylpiperidine](/img/structure/B6054226.png)
![1-[4-(1,4'-bipiperidin-1'-ylmethyl)-2-methoxyphenoxy]-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B6054227.png)

![3-[2-(3-methoxyphenyl)ethyl]-1-[(2-methyl-1H-imidazol-4-yl)methyl]piperidine](/img/structure/B6054241.png)
![N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6054246.png)
![4-(2,3-dimethoxyphenyl)-1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6054248.png)
![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B6054249.png)
![2-[2-(2-hydroxy-3-methoxyphenyl)vinyl]-3-(3-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B6054255.png)